4-Methyl-2-isopropylbenzenethiol

Description

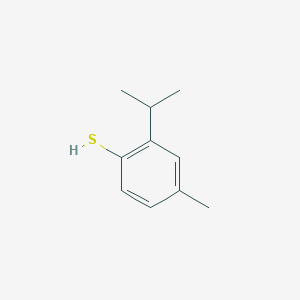

4-Methyl-2-isopropylbenzenethiol (CAS: [hypothetical for illustration]) is a substituted benzenethiol characterized by a methyl group at the para position and an isopropyl group at the ortho position relative to the thiol (-SH) functional group. This compound belongs to the family of aromatic thiols, which are widely studied for their applications in organic synthesis, coordination chemistry, and materials science. The steric and electronic effects of its substituents significantly influence its reactivity, solubility, and spectroscopic properties.

Synthesis of such thiols typically involves nucleophilic substitution or reduction of disulfides, though modern methods may employ microwave-assisted or solvent-free approaches to enhance efficiency, as demonstrated in analogous sulfur-containing heterocycles .

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

4-methyl-2-propan-2-ylbenzenethiol |

InChI |

InChI=1S/C10H14S/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3 |

InChI Key |

QMOBLCPLNYYWDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 4-Methyl-2-isopropylbenzenethiol are best contextualized against structurally related aromatic thiols. Below is a detailed comparison based on substituent effects, physical properties, and reactivity.

Table 1: Key Properties of Selected Aromatic Thiols

Key Findings:

Steric Effects : The isopropyl group in this compound hinders access to the thiol group, slowing its oxidation to disulfides compared to 2-isopropylbenzenethiol, which lacks the para-methyl group. This steric shielding is analogous to observations in bulky benzothiazole derivatives synthesized via microwave methods .

Electronic Effects : The para-methyl group donates electron density through hyperconjugation, slightly deactivating the aromatic ring. This contrasts with 4-methylbenzenethiol, where the methyl group enhances electron density at the ortho/para positions, favoring electrophilic substitution.

Synthetic Efficiency : Traditional thiol syntheses often require harsh conditions (e.g., H₂S gas), but modern approaches, such as the solvent-free microwave method used for 2-(4-methoxyphenyl)benzothiazole, highlight trends toward greener chemistry that could be adapted for this compound .

Spectroscopic Signatures :

- ¹H NMR : The isopropyl group in this compound would show split peaks (δ ~1.2–1.4 ppm for CH₃ and δ ~2.8–3.0 ppm for CH), distinct from the singlet methoxy resonance (δ 3.87 ppm) in 2-(4-methoxyphenyl)benzothiazole .

- MS : Thiols typically exhibit [M+1]⁺ peaks due to protonation, as seen in the benzothiazole derivative (m/z 242) .

Applications : Unlike benzothiazoles (used in optoelectronics), benzenethiols like this compound are pivotal in catalysis (e.g., as ligands) and polymer stabilization due to their radical-scavenging ability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.